molecular formula C26H29NO3 B13372425 2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

Cat. No.: B13372425
M. Wt: 403.5 g/mol
InChI Key: PHAIGOVXRAXCRU-UHFFFAOYSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including an isopropyl group, a methoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with N-[(4-methoxyphenyl)(phenyl)methyl]amine under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenoxy and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
  • (2-isopropyl-5-methylphenoxy)-acetic acid methyl ester
  • 4-((2-isopropyl-5-methylphenoxy)methyl)aniline

Uniqueness

2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29NO3/c1-18(2)23-15-10-19(3)16-24(23)30-17-25(28)27-26(20-8-6-5-7-9-20)21-11-13-22(29-4)14-12-21/h5-16,18,26H,17H2,1-4H3,(H,27,28)

InChI Key

PHAIGOVXRAXCRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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